2-((5'-(4-Hydroxyphenyl)-2,2'-bithiophen-5-yl)methylene)malononitrile
Overview
Description
{[50-(p-Hydroxyphenyl)-2,20-bithienyl-5-yl]-methylidene}-propanedinitrile, commonly known as NIAD-4, is a fluorescent marker used primarily for the detection of amyloid fibrils. Amyloid fibrils are associated with various neurodegenerative diseases, including Alzheimer’s disease. NIAD-4 is known for its high emission at wavelengths greater than 600 nanometers and its ability to rapidly cross the blood-brain barrier, making it a promising tool for in vivo imaging .
Preparation Methods
The synthesis of NIAD-4 involves several steps, starting with the preparation of the core structure, which includes the bithienyl and hydroxyphenyl groups. The synthetic route typically involves the following steps:
Formation of the Bithienyl Core: The bithienyl core is synthesized through a coupling reaction between two thiophene units.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a substitution reaction.
Formation of the Methylidene Group: The final step involves the formation of the methylidene group through a condensation reaction with propanedinitrile.
Chemical Reactions Analysis
NIAD-4 undergoes several types of chemical reactions, including:
Oxidation: NIAD-4 can undergo oxidation reactions, particularly at the hydroxyphenyl group.
Reduction: Reduction reactions can occur at the nitrile groups, converting them to amines.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
NIAD-4 has several scientific research applications, including:
Chemistry: NIAD-4 is used as a fluorescent probe for studying the photophysical properties of amyloid fibrils.
Biology: In biological research, NIAD-4 is used to detect amyloid fibrils in vitro and in vivo, aiding in the study of neurodegenerative diseases.
Medicine: NIAD-4 is used in medical research to develop diagnostic tools for early detection of Alzheimer’s disease and other amyloid-related conditions.
Industry: In the pharmaceutical industry, NIAD-4 is used in the development of drugs targeting amyloid fibrils
Mechanism of Action
The mechanism of action of NIAD-4 involves its binding to amyloid fibrils. Upon binding, NIAD-4 undergoes a conformational change that enhances its fluorescence. This fluorescence enhancement is due to the formation of intermolecular hydrogen bonds and the restriction of intramolecular rotations, which increase the quantum yield of the compound. The molecular targets of NIAD-4 are the amyloid fibrils, and the pathways involved include the diffusion of NIAD-4 into the hydrophobic voids of the fibrils .
Comparison with Similar Compounds
NIAD-4 is compared with other similar compounds, such as NIAD-11 and NIAD-16. These compounds share a similar core structure but have different functional groups that affect their photophysical properties and binding affinities. For example:
NIAD-11: Contains an additional hydroxyl group and an aromatic ring fused to one of the thiophene units, resulting in a red-shifted emission wavelength.
The uniqueness of NIAD-4 lies in its balance of high fluorescence emission, rapid blood-brain barrier penetration, and strong binding affinity to amyloid fibrils, making it a versatile and effective tool for amyloid detection .
Properties
IUPAC Name |
2-[[5-[5-(4-hydroxyphenyl)thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2OS2/c19-10-12(11-20)9-15-5-6-17(22-15)18-8-7-16(23-18)13-1-3-14(21)4-2-13/h1-9,21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFRZDOQQDHVSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C3=CC=C(S3)C=C(C#N)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30430674 | |
Record name | NIAD-4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30430674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868592-56-7 | |
Record name | NIAD-4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30430674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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